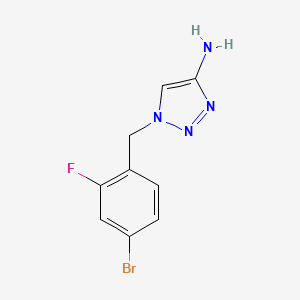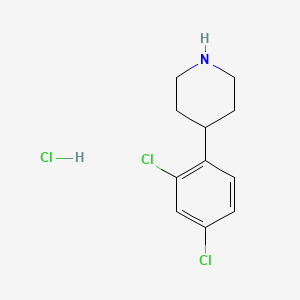
5-(2-Propoxyethoxy)pentane-1-sulfonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(2-Propoxyethoxy)pentane-1-sulfonyl chloride is a chemical compound with the molecular formula C10H21ClO4S. It is known for its applications in various chemical reactions and industrial processes. This compound is characterized by the presence of a sulfonyl chloride group, which makes it highly reactive and useful in organic synthesis .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Propoxyethoxy)pentane-1-sulfonyl chloride typically involves the reaction of 5-(2-Propoxyethoxy)pentane-1-ol with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the selective formation of the sulfonyl chloride group. The general reaction scheme is as follows:
5-(2-Propoxyethoxy)pentane-1-ol+Chlorosulfonic acid→5-(2-Propoxyethoxy)pentane-1-sulfonyl chloride+HCl
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method allows for better control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
5-(2-Propoxyethoxy)pentane-1-sulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, and thiols to form sulfonamides, sulfonates, and sulfonothioates, respectively.
Reduction Reactions: The compound can be reduced to the corresponding sulfonyl hydride using reducing agents like lithium aluminum hydride.
Oxidation Reactions: It can be oxidized to sulfonic acids using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Substitution: Nucleophiles (amines, alcohols, thiols), base (triethylamine), solvent (dichloromethane), temperature (0-25°C).
Reduction: Reducing agents (lithium aluminum hydride), solvent (ether), temperature (0-25°C).
Oxidation: Oxidizing agents (potassium permanganate), solvent (water), temperature (room temperature).
Major Products
Sulfonamides: Formed by reaction with amines.
Sulfonates: Formed by reaction with alcohols.
Sulfonothioates: Formed by reaction with thiols.
Sulfonic Acids: Formed by oxidation.
Applications De Recherche Scientifique
5-(2-Propoxyethoxy)pentane-1-sulfonyl chloride has a wide range of applications in scientific research:
Biology: Employed in the modification of biomolecules such as proteins and peptides to study their functions and interactions.
Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly in the synthesis of sulfonamide-based drugs.
Industry: Utilized in the production of specialty chemicals and materials, including surfactants and polymers.
Mécanisme D'action
The mechanism of action of 5-(2-Propoxyethoxy)pentane-1-sulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic and can react with nucleophiles to form covalent bonds. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used. For example, in the formation of sulfonamides, the sulfonyl chloride reacts with an amine to form a sulfonamide bond, which is a key structural motif in many pharmaceuticals .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Pentanesulfonyl chloride, 5-(2-ethoxyethoxy): Similar structure but with an ethoxyethoxy group instead of a propoxyethoxy group.
5-(2-Methoxyethoxy)pentane-1-sulfonyl chloride: Similar structure but with a methoxyethoxy group instead of a propoxyethoxy group.
Uniqueness
5-(2-Propoxyethoxy)pentane-1-sulfonyl chloride is unique due to its specific propoxyethoxy group, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable in certain synthetic applications where specific reactivity is required .
Propriétés
Formule moléculaire |
C10H21ClO4S |
|---|---|
Poids moléculaire |
272.79 g/mol |
Nom IUPAC |
5-(2-propoxyethoxy)pentane-1-sulfonyl chloride |
InChI |
InChI=1S/C10H21ClO4S/c1-2-6-14-8-9-15-7-4-3-5-10-16(11,12)13/h2-10H2,1H3 |
Clé InChI |
SPIJPDLUARNKBC-UHFFFAOYSA-N |
SMILES canonique |
CCCOCCOCCCCCS(=O)(=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


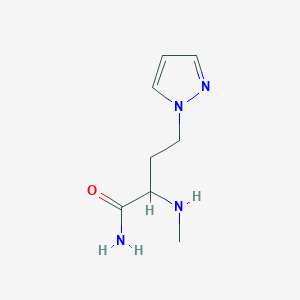
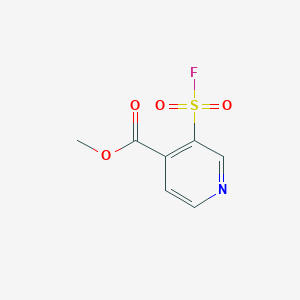
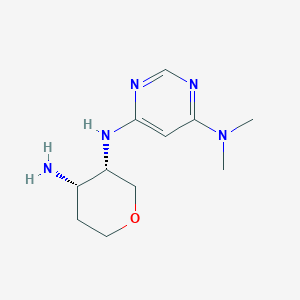
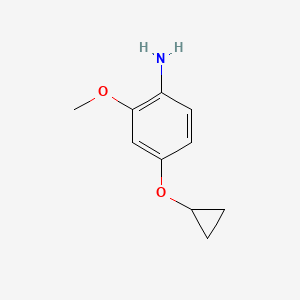
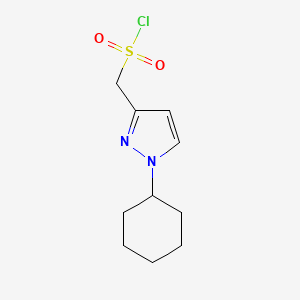
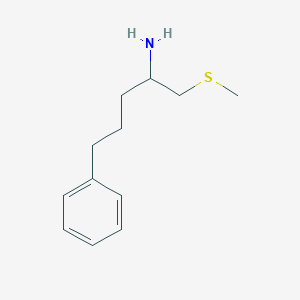
![3-(5-bromopyridin-2-yl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid](/img/structure/B13635147.png)
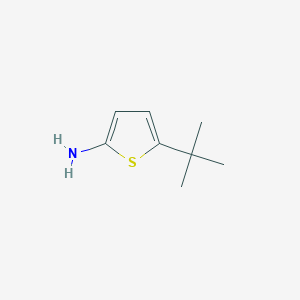
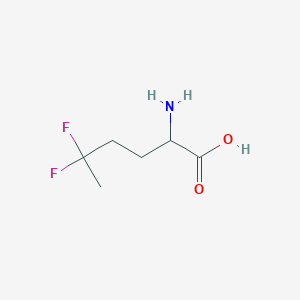
![Tert-butyl 3-[4-(3-aminopropyl)piperazin-1-yl]propanoate](/img/structure/B13635157.png)
![5-Oxaspiro[3.4]octane-8-carboxylic acid](/img/structure/B13635165.png)
